molecular formula C13H13NOS B14521166 N-Methyl-2-(2-phenylthiophen-3-yl)acetamide CAS No. 62404-37-9

N-Methyl-2-(2-phenylthiophen-3-yl)acetamide

Cat. No.: B14521166
CAS No.: 62404-37-9
M. Wt: 231.32 g/mol
InChI Key: NLBXONSEQZTLBY-UHFFFAOYSA-N
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Description

N-Methyl-2-(2-phenylthiophen-3-yl)acetamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(2-phenylthiophen-3-yl)acetamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with acyl chlorides or anhydrides. For example, the reaction of 2-phenylthiophene with N-methylacetamide in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(2-phenylthiophen-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

N-Methyl-2-(2-phenylthiophen-3-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-2-(2-phenylthiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl-2-(2-phenylthiophen-3-yl)acetamide include other thiophene derivatives such as:

  • Tipepidine
  • Tiquizium Bromide
  • Timepidium Bromide
  • Dorzolamide
  • Tioconazole
  • Citizolam
  • Sertaconazole Nitrate
  • Benocyclidine

Uniqueness

This compound is unique due to its specific structural features and the presence of both a thiophene ring and an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

62404-37-9

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

N-methyl-2-(2-phenylthiophen-3-yl)acetamide

InChI

InChI=1S/C13H13NOS/c1-14-12(15)9-11-7-8-16-13(11)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15)

InChI Key

NLBXONSEQZTLBY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=C(SC=C1)C2=CC=CC=C2

Origin of Product

United States

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